(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Overview
Description
L-817,818 is a potent and selective somatostatin sst5 receptor agonist. L-817,818 has Ki values are 0.4, 3.3, 52, 64 and 82 nM for cloned human sst5, sst1, sst2, sst3 and sst4 receptors respectively. L-817,818 inhibits growth hormone release from rat pituitary cells (EC50 = 3.1 nM) and insulin release from mouse pancreatic islets (EC50 = 0.3 nM) in vitro.
Scientific Research Applications
Naphthalene Derivatives as Protecting Groups
- Versatile Amino Protecting Group : The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group has been reported, demonstrating highly efficient and chemo-selective cleavage of protected tertiary amines. This finding suggests the potential for naphthalene derivatives to be used in protecting groups for amino acids or peptides in synthetic chemistry, enhancing the efficiency of chemical syntheses (G. Godin, P. Compain, O. Martin, 2003).
Amino Acid Derivatives in Material Science
- Biodegradable Poly(Ester Amide)s : A study on the synthesis and characterization of biodegradable poly(ester amide)s (PEAs) with pendant amine functional groups highlights the biomedical application of amino acid-based polymers. These PEAs were designed for potential use in drug delivery systems and tissue engineering, showcasing the utility of amino acid derivatives in creating functional materials for medical applications (Mingxiao Deng, J. Wu, C. Reinhart-King, C. Chu, 2009).
Naphthalene Units in Polymer Synthesis
- Ortho-Linked Aromatic Poly(Ester-Amide)s : Research into the synthesis and properties of ortho-linked aromatic poly(ester-amide)s and poly(ester-imide)s bearing 2,3-bis(benzoyloxy)naphthalene units has explored the development of novel materials with enhanced thermal stability and solubility in organic solvents. These polymers demonstrate potential applications in advanced material science, including high-performance plastics and coatings (Wenjeng Guo, Wen-Tsuen Leu, S. Hsiao, 2007).
Amino Acid Derivatives for Chemical Labeling
- Functionalised Probes for Amino Acids : The development of short and long-wavelength functionalised probes for the labeling of α-amino acids showcases the application of amino acid derivatives in bioanalytical chemistry. These probes facilitate the detection and study of amino acids in various biological and chemical systems, indicating the role of such derivatives in enhancing analytical methods (V. Frade, Síria A. Barros, J. Moura, P. J. Coutinho, M. Gonçalves, 2007).
properties
IUPAC Name |
[(2S)-2-aminopropyl] (2R)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRGDRCCNEGBS-KCWXNJEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(=O)[C@@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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